PDE4D2 Inhibition Potency: Target Compound vs. Clinical PDE4 Inhibitor Roflumilast
The target compound exhibits an IC50 of 80,000 nM against human PDE4D2, as determined in an E. coli-expressed enzyme assay using [3H]-GMP or [3H]-AMP substrate [1]. In contrast, the clinical PDE4 inhibitor roflumilast inhibits PDE4D with an IC50 of 0.00068 nM under comparable cell-free conditions [2]. The approximately 117,600‑fold difference in potency places 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide in an ideal potency range for use as a pharmacologically inert negative control in PDE4 activity and selectivity screens.
| Evidence Dimension | PDE4D2 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 80,000 nM |
| Comparator Or Baseline | Roflumilast IC50 = 0.00068 nM |
| Quantified Difference | ~117,600-fold weaker inhibition by target compound |
| Conditions | Target compound: human PDE4D2 (86–413 residues) expressed in E. coli BL21, [3H]-GMP or [3H]-AMP substrate. Roflumilast: cell-free PDE4D assay (source: PMC Table 1). |
Why This Matters
This extreme potency gap is critical for researchers who require a structurally tractable negative control that is guaranteed not to confound PDE4 inhibition readouts.
- [1] BindingDB BDBM50603823; IC50: 8.00E+4 nM against human PDE4D2 (86–413 residues) expressed in E. coli BL21, [3H]-GMP/[3H]-AMP substrate. View Source
- [2] PMC Table 1: Roflumilast PDE4D IC50 = 0.00068 nM; Piclamilast PDE4D IC50 = 0.000021 nM. View Source
